molecular formula C11H7BrClNO2 B8518013 N-(3-Bromo-4-chlorophenyl)-3-furamide CAS No. 515813-03-3

N-(3-Bromo-4-chlorophenyl)-3-furamide

Cat. No.: B8518013
CAS No.: 515813-03-3
M. Wt: 300.53 g/mol
InChI Key: JGPXDCIFKDCCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-4-chlorophenyl)-3-furamide is a halogenated aromatic amide featuring a furan-3-carboxamide core linked to a 3-bromo-4-chlorophenyl substituent. The bromine and chlorine substituents on the phenyl ring enhance its electrophilicity and may influence binding interactions in biological systems or polymerization processes.

Properties

CAS No.

515813-03-3

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

N-(3-bromo-4-chlorophenyl)furan-3-carboxamide

InChI

InChI=1S/C11H7BrClNO2/c12-9-5-8(1-2-10(9)13)14-11(15)7-3-4-16-6-7/h1-6H,(H,14,15)

InChI Key

JGPXDCIFKDCCCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=COC=C2)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

  • Core : Phthalimide (a bicyclic structure with two carbonyl groups) vs. furan carboxamide.
  • Substituents : A single chlorine atom on the phthalimide vs. bromine and chlorine on the phenyl ring of the target compound.

Functional Implications :

  • Applications: Phthalimides are widely used as monomers for polyimides (high-performance polymers) due to their thermal stability . In contrast, the target compound’s furan amide structure may prioritize solubility and bioavailability, making it more suited for pharmaceutical applications.
  • Reactivity : The electron-withdrawing phthalimide carbonyl groups enhance polymerization reactivity, whereas the furan’s oxygen could participate in hydrogen bonding, influencing biological target interactions.

Data Comparison :

Property 3-Chloro-N-phenyl-phthalimide N-(3-Bromo-4-chlorophenyl)-3-furamide
Molecular Weight (g/mol) ~257.5 ~290.5 (estimated)
Key Functional Groups Phthalimide, Cl Furan, amide, Br, Cl
Potential Applications Polymer synthesis Drug discovery, agrochemicals
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide ()

Structural Differences :

  • Functional Group : Sulfonamide vs. carboxamide.
  • Substituents : Methoxy (electron-donating) at the 4-position vs. chlorine (electron-withdrawing) in the target compound.

Functional Implications :

  • Solubility : Sulfonamides generally exhibit higher water solubility due to their acidic NH group, whereas carboxamides like the target compound may require formulation aids for bioavailability.
  • Bioactivity : Sulfonamides are classic antimicrobial agents, but the target’s bromine and chlorine substituents could enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Data Comparison :

Property Sulfonamide () This compound
Molecular Weight (g/mol) 391.67 ~290.5
Key Functional Groups Sulfonamide, Br, OMe, Cl Carboxamide, Br, Cl, furan
Bioactivity Profile Antimicrobial potential Likely kinase inhibition or CNS targets
Furopyridine Carboxamide ()

Structural Differences :

  • Core : Furo[2,3-b]pyridine (fused furan-pyridine) vs. simple furan-3-carboxamide.
  • Substituents : Fluorophenyl and pyrimidine groups vs. bromo-chlorophenyl in the target.

Functional Implications :

  • The target’s furan may instead engage in dipole-dipole interactions.
  • Synthesis : Both compounds likely utilize carbodiimide-based coupling agents (e.g., HATU), but the fused heterocycle in requires multi-step synthesis .

Data Comparison :

Property Furopyridine Carboxamide This compound
Molecular Weight (g/mol) ~500 (estimated) ~290.5
Heterocycle Complexity Fused ring system Simple furan
Likely Targets Kinases, GPCRs Enzymes, receptors with halogen-binding pockets

Research Findings and Limitations

  • Pharmacological Potential: The target’s halogenated aromatic system is reminiscent of kinase inhibitors (e.g., imatinib), suggesting possible anticancer applications.
  • Material Science: Unlike the phthalimide in , the target’s furan amide lacks the rigidity for high-temperature polymer applications but may serve as a monomer for specialty coatings.
  • Synthetic Challenges : The bromine and chlorine substituents may complicate purification, as seen in sulfonamide intermediates (), where halogenated aromatics often require chromatographic separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.